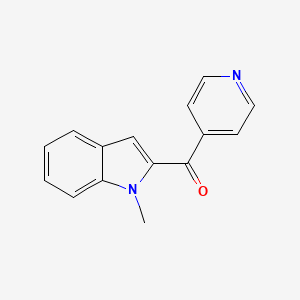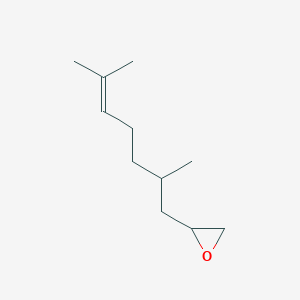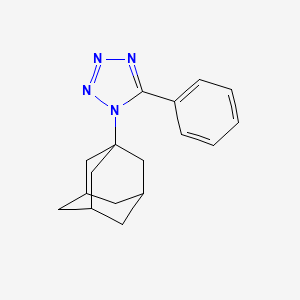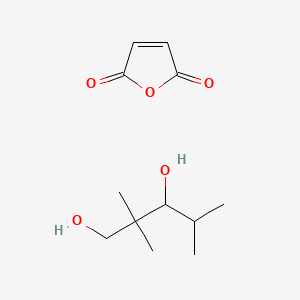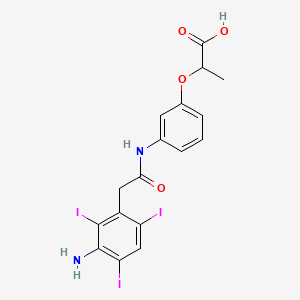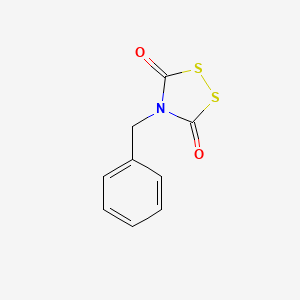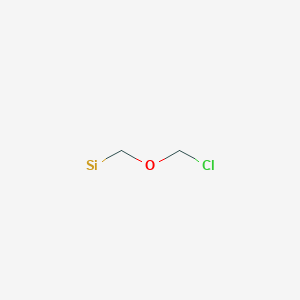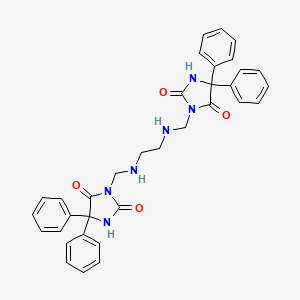
Hydantoin, 3,3'-(ethylenediiminodimethylene)bis(5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is a chemical compound belonging to the hydantoin family. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives, including 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-), typically involves the reaction of α-amino methyl esters with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . Mechanochemistry has been effectively used for the preparation of these compounds, offering an eco-friendly approach .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate . This reaction is known for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydantoin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
Wirkmechanismus
The mechanism of action of hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) involves its interaction with molecular targets such as voltage-gated sodium channels. This interaction can inhibit the activity of these channels, leading to anticonvulsant effects . Additionally, its antiproliferative activity is linked to its ability to interfere with cellular processes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin scaffold.
Nilutamide: An androgen receptor antagonist used in cancer treatment.
Uniqueness
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
21322-39-4 |
|---|---|
Molekularformel |
C34H32N6O4 |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
3-[[2-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H32N6O4/c41-29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)37-31(43)39(29)23-35-21-22-36-24-40-30(42)34(38-32(40)44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,35-36H,21-24H2,(H,37,43)(H,38,44) |
InChI-Schlüssel |
RFQBIWOEAPJXDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNCCNCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


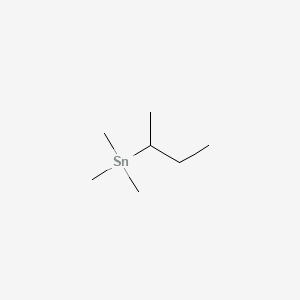
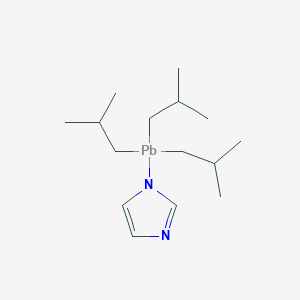
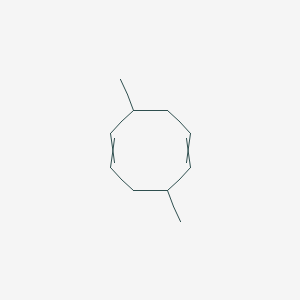
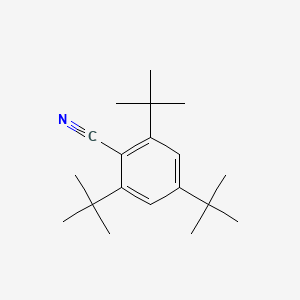
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
